

Ro15-4513: An Imidazobenzodiazepinone Derivative with Unique Pharmacological Properties

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Compound of Interest

Compound Name: Ro15-4513

Cat. No.: B1679449

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro15-4513, an imidazobenzodiazepinone derivative, is a pharmacologically significant compound primarily recognized for its potent and selective action at the central benzodiazepine receptor (BZR) site on the γ -aminobutyric acid type A (GABA-A) receptor.^{[1][2]} Developed by Hoffmann-La Roche in the 1980s, it exhibits a complex pharmacological profile, acting as a partial inverse agonist at most BZR subtypes, while displaying agonist activity at others.^{[3][4]} This unique characteristic has made it a valuable tool for dissecting the complexities of the GABAergic system. Notably, **Ro15-4513** gained significant attention for its ability to antagonize the behavioral and neurochemical effects of ethanol, positioning it as a potential, albeit controversial, "sobering agent."^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental methodologies associated with **Ro15-4513**, intended to serve as a resource for professionals in neuroscience research and drug development.

Chemical Properties and Synthesis

Ro15-4513, with the chemical name ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][5]benzodiazepine-3-carboxylate, is a structurally unique imidazobenzodiazepinone. Its core structure is a fusion of an imidazole ring with a benzodiazepine ring system. A key feature of its

structure is the presence of an azide (-N₃) group at the 8-position of the benzodiazepine ring, which is thought to be crucial for its distinct pharmacological activity, particularly its ethanol-antagonizing effects.[6]

While a detailed, step-by-step synthesis protocol for **Ro15-4513** is not readily available in the public domain, the synthesis of its radiolabeled form, [11C]**Ro15-4513**, for positron emission tomography (PET) studies has been described. This process typically involves the methylation of a suitable precursor with [11C]methyl iodide.[7] The general synthesis of imidazobenzodiazepines involves multi-step reactions, often starting from a substituted 2-aminobenzophenone derivative, which undergoes a series of cyclization and functional group manipulation steps to yield the final tricyclic structure.

Mechanism of Action: A Tale of Two Effects

The primary molecular target of **Ro15-4513** is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.[3][4] Unlike classical benzodiazepines which are positive allosteric modulators (agonists), **Ro15-4513** acts as a partial inverse agonist at most GABA-A receptor subtypes, including those containing α 1, α 2, α 3, and α 5 subunits. This means it binds to the receptor and induces a conformational change that reduces the ability of GABA to open the chloride channel, thereby decreasing inhibitory neurotransmission. This inverse agonism is responsible for its anxiogenic and proconvulsant properties at higher doses.

Conversely, at GABA-A receptors containing α 4 and α 6 subunits, **Ro15-4513** exhibits partial agonist activity, meaning it enhances GABA-mediated chloride influx, similar to classical benzodiazepines, but to a lesser extent.[3][4] This dual activity highlights the compound's utility in probing the functional diversity of GABA-A receptor subtypes.

Diagram of **Ro15-4513**'s interaction with the GABA-A receptor.

Pharmacological Properties and Data

The pharmacological profile of **Ro15-4513** is defined by its binding affinity for various GABA-A receptor subtypes and its functional effects in vitro and in vivo.

Receptor Binding Affinity

Ro15-4513 is a high-affinity ligand for the benzodiazepine site. Its affinity varies depending on the subunit composition of the GABA-A receptor. Notably, it displays a higher affinity for diazepam-insensitive (DI) sites, which are often associated with $\alpha 4$ and $\alpha 6$ subunits, as well as a particularly high affinity for $\alpha 5$ -containing receptors.

Receptor Subtype	Ligand	Ki (nM)	Species	Reference
Diazepam-Insensitive (DI)	Ro15-4513	3.1	Rat	
Diazepam-Sensitive (DS)	Ro15-4513	5.3	Rat	
GABA-A $\alpha 1$ subtype	[11C]Ro15-4513	~10	Human	[8]
GABA-A $\alpha 2$ subtype	[11C]Ro15-4513	~10	Human	[8]
GABA-A $\alpha 3$ subtype	[11C]Ro15-4513	~10	Human	[8]
GABA-A $\alpha 5$ subtype	[11C]Ro15-4513	~0.5	Human	[8]
GABA-A $\alpha 1\beta 2\gamma 2$	Flumazenil	~1	Human	[5]
GABA-A $\alpha 5$	Ro15-4513	0.07	Human	[5]

Ethanol Antagonism

A hallmark of **Ro15-4513** is its ability to antagonize many of the behavioral effects of ethanol, including sedation, motor impairment, and anxiolysis.[3][9][10] This effect is thought to be mediated by its interaction with specific GABA-A receptor subtypes that are also sensitive to ethanol. The azido group at the 8-position is believed to play a critical role in this antagonism, potentially by sterically hindering the binding of ethanol or by inducing a receptor conformation that is insensitive to ethanol's potentiating effects.[6]

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the pharmacological properties of **Ro15-4513**.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **Ro15-4513** for different GABA-A receptor subtypes.

Methodology:

- **Membrane Preparation:** Brain tissue (e.g., cortex, cerebellum, hippocampus) from rodents or cell lines expressing specific recombinant GABA-A receptor subtypes are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
- **Incubation:** The membrane preparation is incubated with a radiolabeled ligand (e.g., [^3H]**Ro15-4513** or [^3H]Flumazenil) and varying concentrations of unlabeled **Ro15-4513**.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of **Ro15-4513** that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

In Vivo Electrophysiology

Objective: To investigate the effects of **Ro15-4513** on neuronal activity, particularly in brain regions rich in GABA-A receptors like the hippocampus.[\[11\]](#)

Methodology:

- **Animal Preparation:** Anesthetized or freely moving rodents are implanted with recording electrodes in the target brain region (e.g., hippocampal CA1).

- Drug Administration: **Ro15-4513** is administered systemically (e.g., intraperitoneally) or locally via microinjection.
- Recording: Spontaneous or evoked neuronal activity (e.g., single-unit firing, local field potentials) is recorded before and after drug administration.
- Data Analysis: Changes in neuronal firing rate, firing pattern, and oscillatory activity are analyzed to determine the electrophysiological effects of **Ro15-4513**. In studies of ethanol antagonism, ethanol is administered prior to **Ro15-4513** to observe the reversal of ethanol-induced changes in neuronal activity.[\[11\]](#)

Behavioral Assays: Open-Field Test for Ethanol Antagonism

Objective: To assess the ability of **Ro15-4513** to reverse ethanol-induced changes in locomotor activity and anxiety-like behavior.[\[3\]](#)[\[9\]](#)

Methodology:

- Apparatus: A square arena with walls, often equipped with automated tracking software.
- Animal Habituation: Animals are habituated to the testing room to reduce novelty-induced stress.
- Drug Administration: Animals are pre-treated with either vehicle or **Ro15-4513**, followed by an administration of either saline or ethanol.[\[3\]](#)[\[4\]](#)
- Testing: Each animal is placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes).
- Behavioral Measures: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming bouts.
- Data Analysis: The data are analyzed to compare the effects of the different treatment groups. A reversal of ethanol-induced sedation (decreased locomotion) or anxiolysis (increased time in the center) by **Ro15-4513** indicates antagonism.[\[3\]](#)[\[9\]](#)

Structure-Activity Relationship (SAR)

The unique pharmacological profile of **Ro15-4513** is intricately linked to its chemical structure. While extensive SAR studies on **Ro15-4513** analogues are not widely published, some key structural features are known to be critical for its activity:

- **Imidazobenzodiazepinone Core:** This tricyclic system provides the necessary scaffold for binding to the benzodiazepine receptor.
- **8-Azido Group:** This is a defining feature of **Ro15-4513** and is strongly implicated in its ethanol-antagonizing properties.^[6] Replacement of this group with other substituents significantly alters its pharmacological profile.
- **Ester at Position 3:** The ethyl ester at the 3-position is common in this class of compounds and contributes to the overall binding affinity and efficacy.

Further SAR studies could involve modifying the azide group to explore its role in ethanol antagonism and inverse agonism, as well as altering the substituents on the imidazole and benzodiazepine rings to fine-tune selectivity for different GABA-A receptor subtypes.

Conclusion and Future Directions

Ro15-4513 remains a pivotal tool in neuropharmacology, offering valuable insights into the functioning of the GABA-A receptor system and its modulation by both endogenous and exogenous compounds. Its complex pharmacology, characterized by subtype-dependent partial inverse agonism and agonism, underscores the heterogeneity of GABA-A receptors and provides a template for the design of more selective ligands. The ethanol-antagonizing properties of **Ro15-4513**, while not leading to a clinically approved "sobering agent" due to its intrinsic anxiogenic and proconvulsant effects, have been instrumental in elucidating the neurobiological basis of alcohol's effects on the brain.

Future research directions could focus on leveraging the structural information from **Ro15-4513** to develop novel therapeutics. For instance, designing molecules that retain the ethanol-antagonizing properties but lack the inverse agonist effects could lead to safer and more effective treatments for alcohol intoxication and potentially alcohol use disorder. Furthermore, the development of subtype-selective ligands based on the **Ro15-4513** scaffold could provide more precise tools for studying the roles of different GABA-A receptor subtypes in health and

disease, opening new avenues for the treatment of anxiety disorders, epilepsy, and other neurological and psychiatric conditions.

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